molecular formula C13H14N2O B1487127 6-(1-Phenylpropyl)pyrimidin-4-ol CAS No. 2090311-15-0

6-(1-Phenylpropyl)pyrimidin-4-ol

Cat. No.: B1487127
CAS No.: 2090311-15-0
M. Wt: 214.26 g/mol
InChI Key: PIMBEGDZKRPMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Phenylpropyl)pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4 and a 1-phenylpropyl substituent at position 5. The phenylpropyl group introduces significant hydrophobicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

4-(1-phenylpropyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-11(10-6-4-3-5-7-10)12-8-13(16)15-9-14-12/h3-9,11H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMBEGDZKRPMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with 1-[6-(Isopropylamino)-4-pyrimidinyl]-4-piperidinol ()

Structural Differences :

  • Substituents: 6-(1-Phenylpropyl)pyrimidin-4-ol: Position 6 has a branched 1-phenylpropyl group (C₆H₅-CH₂-CH(CH₃)-), while position 4 retains a hydroxyl (-OH) group. 1-[6-(Isopropylamino)-4-pyrimidinyl]-4-piperidinol: Position 6 is substituted with an isopropylamino group (-NH-CH(CH₃)₂), and position 4 is linked to a piperidinol moiety (a six-membered ring with an -OH group) .

Key Implications :

  • Polarity: The isopropylamino and piperidinol groups in ’s compound increase polarity compared to the hydrophobic phenylpropyl group in 6-(1-Phenylpropyl)pyrimidin-4-ol. This suggests higher aqueous solubility for the former.
  • In contrast, the phenylpropyl group in the target compound could favor hydrophobic binding pockets.

Molecular Weight :

  • 6-(1-Phenylpropyl)pyrimidin-4-ol (estimated): ~214.27 g/mol (C₁₃H₁₄N₂O).

Comparison with 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol ()

Structural Differences :

  • Substituents: 6-(1-Phenylpropyl)pyrimidin-4-ol: Aromatic phenylpropyl group at position 6.

Key Implications :

  • Reactivity : The double bond in ’s compound may render it prone to oxidation or electrophilic addition, unlike the stable aromatic system in the phenylpropyl-substituted analog.
  • Lipophilicity: The phenylpropyl group likely increases logP (octanol-water partition coefficient) compared to the alkenyl group, impacting bioavailability and distribution.

Molecular Weight :

  • 6-(1-Phenylpropyl)pyrimidin-4-ol: ~214.27 g/mol.
  • compound: 150.18 g/mol (C₈H₁₀N₂O) .

Data Table: Comparative Analysis

Property 6-(1-Phenylpropyl)pyrimidin-4-ol 1-[6-(Isopropylamino)-4-pyrimidinyl]-4-piperidinol 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol
Substituent at Position 6 1-Phenylpropyl Isopropylamino 2-Methylprop-1-en-1-yl
Substituent at Position 4 -OH Piperidinol -OH
Molecular Formula C₁₃H₁₄N₂O (estimated) C₁₁H₂₀N₄O C₈H₁₀N₂O
Molecular Weight (g/mol) ~214.27 ~224.30 150.18
Key Functional Groups Aromatic, hydroxyl Amino, hydroxyl Alkenyl, hydroxyl
Purity N/A N/A ≥95%

Research Implications and Limitations

  • Synthetic Challenges : ’s compound is listed as discontinued, possibly due to instability or synthesis difficulties . This highlights the importance of substituent choice in optimizing stability for 6-(1-Phenylpropyl)pyrimidin-4-ol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.